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Compound of Interest

Compound Name: Fluoroiodomethane

Cat. No.: B1339756 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

fluoroiodomethane (CH₂FI), a versatile reagent in fluoromethylation reactions. The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) characteristics, offering valuable insights for reaction monitoring, quality control, and

structural elucidation in research and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of fluoroiodomethane. The

presence of magnetically active nuclei (¹H, ¹³C, and ¹⁹F) provides a detailed fingerprint of the

molecule. The data presented here is typically acquired in deuterated chloroform (CDCl₃).
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Nucleus Chemical Shift (δ) Multiplicity
Coupling Constant

(J)

¹H 4.85 ppm Triplet JH-F = 47 Hz

¹³C 72.5 ppm Doublet JC-F = 165 Hz

¹⁹F -145 ppm Triplet JF-H = 47 Hz

Note: ¹⁹F NMR

chemical shifts are

referenced to an

external standard of

trichlorofluoromethane

(CFCl₃).

Experimental Protocol: NMR Spectroscopy
A solution of fluoroiodomethane (typically 5-25 mg) is prepared in a deuterated solvent, most

commonly chloroform-d (CDCl₃, ~0.75 mL), and transferred to a 5 mm NMR tube.

¹H NMR: The spectrum is acquired on a 400 MHz (or higher) spectrometer. The chemical

shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm). The spectrum will

show a triplet at approximately 4.85 ppm due to the coupling of the two equivalent protons

with the fluorine atom.[1]

¹³C NMR: The spectrum is recorded on the same instrument, typically at a frequency of 100

MHz. The carbon signal is observed as a doublet around 72.5 ppm, a result of coupling with

the directly attached fluorine atom.[1]

¹⁹F NMR: This analysis is performed using a spectrometer equipped with a fluorine probe,

referenced to an external standard of CFCl₃ (δ = 0 ppm). The spectrum displays a triplet

centered at approximately -145 ppm, arising from the coupling of the fluorine nucleus with

the two adjacent protons.[1]
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IR spectroscopy provides information about the vibrational modes of the molecule's functional

groups. For fluoroiodomethane, the key absorptions correspond to the stretching and bending

of its carbon-halogen and carbon-hydrogen bonds.

Data Summary
Vibrational Mode Absorption Frequency (cm⁻¹)

C-H Asymmetric Stretch 3050

C-H Symmetric Stretch 2965

C-H Scissoring 1420

C-H Rocking 1280

C-H Wagging 1185

C-F Stretch 1085

C-I Stretch 525

Experimental Protocol: IR Spectroscopy
Infrared spectra can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer.

Liquid Film Method: A drop of neat fluoroiodomethane is placed between two potassium

bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film.

Gas Phase Method: A sample of fluoroiodomethane is introduced into a gas cell with KBr

or NaCl windows.

The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹) to obtain

the absorption spectrum. The characteristic peaks for C-H, C-F, and C-I bonds are then

identified.[1]

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

molecule, which aids in its identification. Electron Ionization (EI) is a common technique for the

analysis of small, volatile molecules like fluoroiodomethane.
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Data Summary
m/z Assignment Description

160 [CH₂FI]⁺ Molecular Ion

133 [CH₂F]⁺ Loss of Iodine radical (•I)

31 [CHF]⁺
Possible rearrangement

product

Experimental Protocol: Mass Spectrometry
Sample Introduction: A dilute solution of fluoroiodomethane in a volatile solvent (e.g.,

dichloromethane or methanol) is introduced into the mass spectrometer, often via a gas

chromatography (GC-MS) system for separation and purification.

Ionization: The sample is vaporized and then ionized in the source, typically using a standard

electron ionization (EI) energy of 70 eV.

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge

ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The detector records the abundance of each ion, generating a mass spectrum

that shows the molecular ion and its fragmentation pattern.[1]

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of fluoroiodomethane.
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Workflow for Spectroscopic Analysis of Fluoroiodomethane
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Caption: Logical workflow for the spectroscopic analysis of Fluoroiodomethane.

Mass Spectrometry Fragmentation Pathway
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This diagram illustrates the primary fragmentation pathway of fluoroiodomethane under

electron ionization conditions.

Mass Spectrometry Fragmentation of Fluoroiodomethane
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Caption: Fragmentation pathway of Fluoroiodomethane in Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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